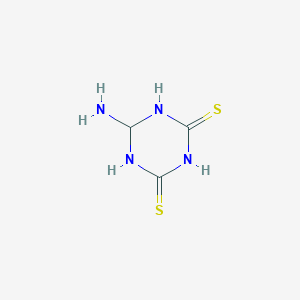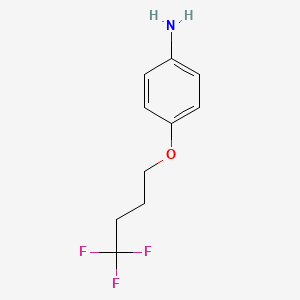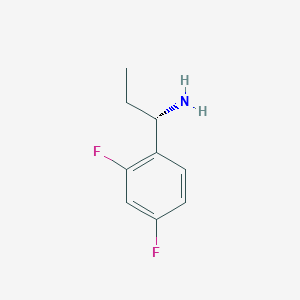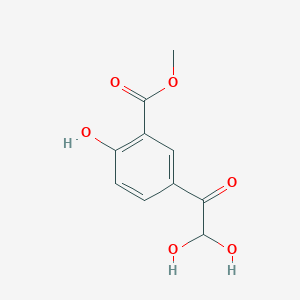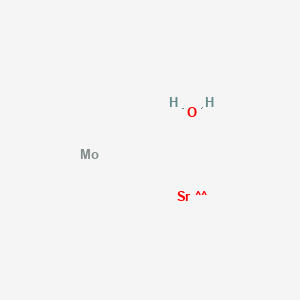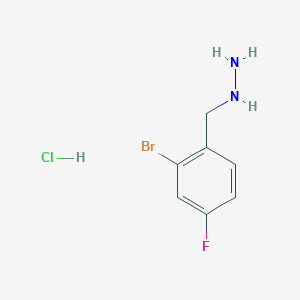
(2-Bromo-4-fluorobenzyl)hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (2-Bromo-4-fluorobenzyl)hydrazine hydrochloride typically involves the reaction of 2-bromo-4-fluorobenzyl chloride with hydrazine hydrate in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
(2-Bromo-4-fluorobenzyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the hydrazine moiety is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding azides or reduction to form amines.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Bromo-4-fluorobenzyl)hydrazine hydrochloride has several applications in scientific research:
Biology: The compound is used in biochemical research to study enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Bromo-4-fluorobenzyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The compound may also interact with cellular pathways involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
(2-Bromo-4-fluorobenzyl)hydrazine hydrochloride can be compared with similar compounds such as:
(2-Bromo-4-fluorophenyl)hydrazine hydrochloride: Similar in structure but differs in the position of the hydrazine group.
4-Bromophenylhydrazine hydrochloride: Lacks the fluorine atom, which may affect its reactivity and applications.
(4-Fluorobenzyl)hydrazine hydrochloride: Similar but lacks the bromine atom, which can influence its chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of bromine and fluorine substituents, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
2044707-16-4 |
|---|---|
Molecular Formula |
C7H9BrClFN2 |
Molecular Weight |
255.51 g/mol |
IUPAC Name |
(2-bromo-4-fluorophenyl)methylhydrazine;hydrochloride |
InChI |
InChI=1S/C7H8BrFN2.ClH/c8-7-3-6(9)2-1-5(7)4-11-10;/h1-3,11H,4,10H2;1H |
InChI Key |
MWMOWSKOUNXVIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CNN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


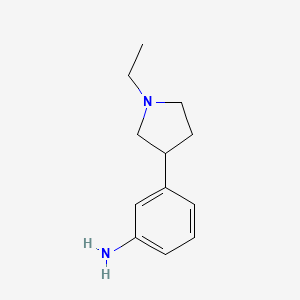
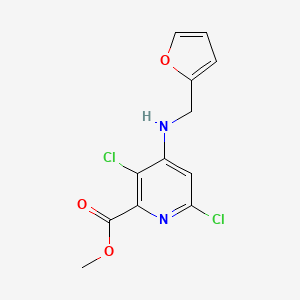
![3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Butenamide](/img/structure/B15131781.png)
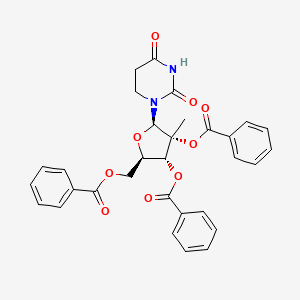
![(2R,4R,5R,6S)-4-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-hydroxy-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B15131793.png)
![5,6-Dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B15131799.png)
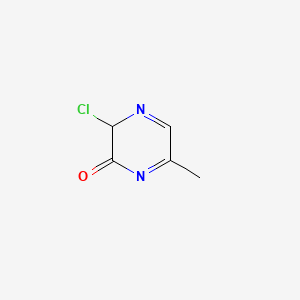
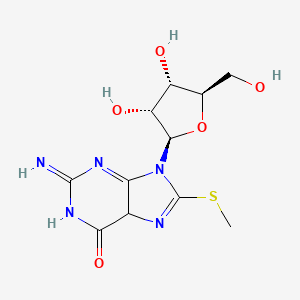
![tert-Butyl 3-(((benzyloxy)carbonyl)amino)-[1,3'-biazetidine]-1'-carboxylate](/img/structure/B15131823.png)
